The primary function of 4-AHB is as an ultraviolet (UV) absorber. Its ability to absorb UV radiation makes it valuable in protecting materials from degradation caused by UV exposure. Research has shown its effectiveness in various materials, including:
Recent research explores the potential of 4-AHB in various biomedical applications, including:
-AHB serves as a valuable intermediate in the synthesis of various organic compounds due to its functional groups. Research has explored its application in synthesizing:
4-Allyloxy-2-hydroxybenzophenone appears as a light orange to yellow-green crystalline powder. It has a melting point ranging from 67 to 70 °C and a boiling point of 178 °C at 1 mmHg. The compound is soluble in toluene, which is significant for its application in various chemical processes . Its predicted pKa value is approximately 7.63, indicating its acidic nature .
While specific biological activity data on 4-Allyloxy-2-hydroxybenzophenone is limited, compounds in the benzophenone family are often studied for their potential as UV filters and their effects on cellular systems. Some derivatives have shown antioxidant properties and potential applications in dermatology due to their ability to absorb ultraviolet light .
The synthesis of 4-Allyloxy-2-hydroxybenzophenone typically involves the alkylation of 2-hydroxybenzophenone with allyl alcohol or allyl halides under basic conditions. This process allows for the introduction of the allyloxy group at the para position relative to the hydroxyl group on the benzophenone core. Various synthetic routes may be optimized for yield and purity depending on laboratory conditions and desired applications .
4-Allyloxy-2-hydroxybenzophenone has several applications across different industries:
Several compounds share structural similarities with 4-Allyloxy-2-hydroxybenzophenone, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzophenone | C13H10O | Common UV filter; widely used in sunscreens |
2-Hydroxy-4-methoxybenzophenone | C16H16O3 | Exhibits antioxidant properties; used in cosmetics |
4-Methoxy-2-hydroxybenzophenone | C16H16O3 | Similar UV absorption capabilities |
Uniqueness of 4-Allyloxy-2-hydroxybenzophenone: Unlike many other benzophenones, the allyloxy group enhances its copolymerization potential, making it particularly valuable in creating advanced materials with tailored UV protection properties.
Irritant